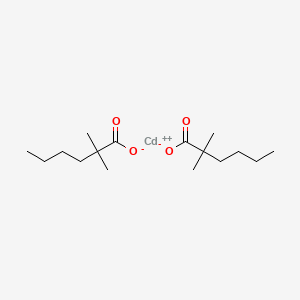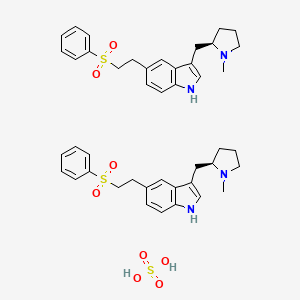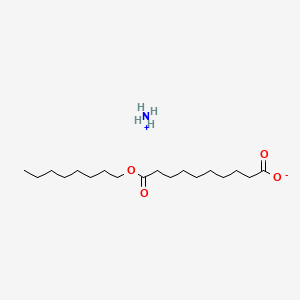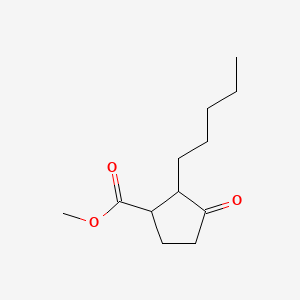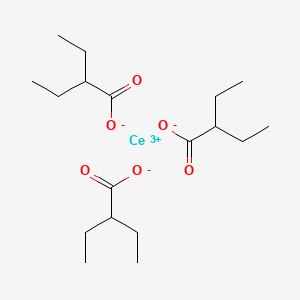
Cerium tris(2-ethylbutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium tris(2-ethylbutyrate) is a chemical compound with the molecular formula C18H33CeO6 and a molecular weight of 485.57 g/mol . It is a cerium(III) salt of 2-ethylbutyric acid and is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium tris(2-ethylbutyrate) can be synthesized through the reaction of cerium(III) chloride with 2-ethylbutyric acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: Industrial production of cerium tris(2-ethylbutyrate) often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium tris(2-ethylbutyrate) undergoes several types of chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III).
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or chelating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) compounds, while substitution reactions can produce various cerium(III) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Cerium tris(2-ethylbutyrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of cerium tris(2-ethylbutyrate) involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox activity allows it to interact with reactive oxygen species (ROS) and other molecular targets, thereby exerting its effects. The compound’s antioxidant properties are particularly significant in biomedical applications, where it can protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Cerium Nitrate: Used in wound treatment and has antimicrobial properties.
Cerium Oxide (Nanoceria): Known for its antioxidant and antibacterial activities.
Cerium Acetate: Utilized in various chemical reactions and industrial applications.
Uniqueness: Cerium tris(2-ethylbutyrate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cerium compounds. Its ability to form stable complexes and undergo ligand exchange reactions makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
94278-28-1 |
|---|---|
Molekularformel |
C18H33CeO6 |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
cerium(3+);2-ethylbutanoate |
InChI |
InChI=1S/3C6H12O2.Ce/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI-Schlüssel |
ATAWLIKXIGUNBJ-UHFFFAOYSA-K |
Kanonische SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


